molecular formula C10H14O3 B13270493 2-(Ethoxymethylidene)cycloheptane-1,3-dione

2-(Ethoxymethylidene)cycloheptane-1,3-dione

Cat. No.: B13270493
M. Wt: 182.22 g/mol
InChI Key: GVSAMNCMSUNRQV-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)cycloheptane-1,3-dione is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound is known for its unique structure, which includes a cycloheptane ring with two ketone groups and an ethoxymethylidene substituent. It is a versatile chemical used in various scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(Ethoxymethylidene)cycloheptane-1,3-dione can be achieved through several methods. One common synthetic route involves the reaction of cycloheptane-1,3-dione with ethyl formate in the presence of a base such as sodium ethoxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent like ethanol for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Ethoxymethylidene)cycloheptane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

2-(Ethoxymethylidene)cycloheptane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)cycloheptane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the modification of biomolecules, resulting in various biological effects .

Comparison with Similar Compounds

2-(Ethoxymethylidene)cycloheptane-1,3-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

2-(ethoxymethylidene)cycloheptane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-2-13-7-8-9(11)5-3-4-6-10(8)12/h7H,2-6H2,1H3

InChI Key

GVSAMNCMSUNRQV-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)CCCCC1=O

Origin of Product

United States

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